molecular formula C10H12O B14333208 5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one CAS No. 110087-13-3

5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one

Cat. No.: B14333208
CAS No.: 110087-13-3
M. Wt: 148.20 g/mol
InChI Key: GQFPZOAZYBXKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one: is a bicyclic compound with a unique structure that includes a seven-membered ring fused with a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce the double bonds in the bicyclic structure.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, room temperature or elevated temperatures.

    Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like tetrahydrofuran.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry: 5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive nature.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to create analogs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one involves its interaction with molecular targets through its reactive double bonds and bicyclic structure. These interactions can lead to the formation of covalent bonds with target molecules, altering their function. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

    Bicyclo[3.2.0]hept-2-en-6-one: This compound has a similar bicyclic structure but lacks the propan-2-yl group.

    Bicyclo[3.2.0]hepta-2,6-diene: Another similar compound with a bicyclic structure but different functional groups.

Uniqueness: 5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one is unique due to the presence of the propan-2-yl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

110087-13-3

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

5-propan-2-ylbicyclo[3.2.0]hepta-3,6-dien-2-one

InChI

InChI=1S/C10H12O/c1-7(2)10-5-3-8(10)9(11)4-6-10/h3-8H,1-2H3

InChI Key

GQFPZOAZYBXKFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12C=CC1C(=O)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.